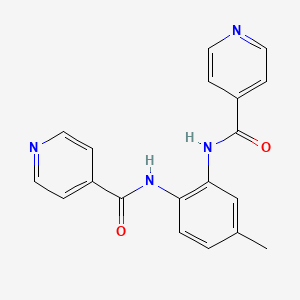![molecular formula C18H19BrN2O4 B5719196 N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5719196.png)
N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide, also known as Compound X, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X exerts its anti-tumor activity by inducing apoptosis, or programmed cell death, in cancer cells. It does this by activating the mitochondrial pathway, which leads to the release of cytochrome c and the activation of caspases. It also inhibits the NF-κB signaling pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X has been found to have several biochemical and physiological effects. It can induce cell cycle arrest, inhibit cell migration and invasion, and regulate the expression of various genes involved in cancer progression. It has also been found to have anti-angiogenic effects, which can inhibit the growth of blood vessels that supply tumors with nutrients.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X in lab experiments is its specificity for cancer cells. It has been found to have minimal toxicity towards normal cells, which makes it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of using N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of its potential applications in combination therapy with other anti-cancer drugs. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its anti-tumor activity and to identify potential biomarkers for patient selection.
Synthesis Methods
N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X can be synthesized through a multi-step process that involves the reaction of 4-bromo-3-methylphenol with acetic anhydride to form 4-bromo-3-methylphenyl acetate. The resulting compound is then reacted with 2-(2-methoxyphenyl)ethanamine to form N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X.
Scientific Research Applications
N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X has been found to have potential applications in various fields of scientific research. One of the main areas of interest is its anti-tumor activity. Studies have shown that N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X can inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the development of drugs for the treatment of various diseases.
properties
IUPAC Name |
[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 2-(4-bromo-3-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4/c1-12-9-14(7-8-15(12)19)24-11-18(22)25-21-17(20)10-13-5-3-4-6-16(13)23-2/h3-9H,10-11H2,1-2H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPYKZAWFMSMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)ON=C(CC2=CC=CC=C2OC)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)O/N=C(/CC2=CC=CC=C2OC)\N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-[1-Amino-2-(2-methoxyphenyl)ethylidene]amino 2-(4-bromo-3-methylphenoxy)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5719119.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5719128.png)



![4-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5719161.png)




![N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5719200.png)

![2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5719214.png)